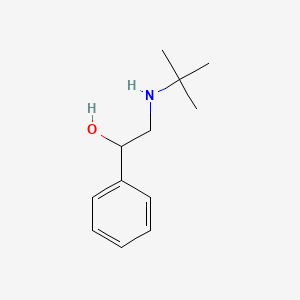

2-(tert-Butylamino)-1-phenylethanol

Description

Significance of β-Amino Alcohols in Contemporary Organic Chemistry Research

β-amino alcohols are a crucial class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. alfa-chemistry.com This dual functionality imparts unique chemical reactivity, making them highly valuable in a multitude of applications. alfa-chemistry.com They serve as indispensable intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals, unnatural amino acids, and chiral auxiliaries. mdpi.comrroij.comtandfonline.com

The strategic placement of the amino and hydroxyl groups allows for their participation in a variety of chemical transformations. They can be synthesized through several routes, with the ring-opening of epoxides by amines being one of the most direct methods. mdpi.comrroij.comgrowingscience.com The development of efficient and environmentally friendly synthetic methods for β-amino alcohols remains an active area of research, with biocatalysis and the use of novel catalysts showing significant promise. mdpi.comgrowingscience.com

Overview of the 2-(tert-Butylamino)-1-phenylethanol Scaffold in Synthetic Methodologies

The this compound scaffold is a prominent example of a β-amino alcohol that has found extensive use in modern synthetic organic chemistry. Its utility stems from its chiral nature, which allows it to serve as a powerful tool in asymmetric synthesis. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

The this compound moiety can be derivatized and employed as a chiral ligand in various metal-catalyzed reactions or as a chiral auxiliary to direct the stereoselective formation of new stereocenters. For instance, derivatives of similar amino alcohols have been successfully used in the asymmetric reduction of ketones. rsc.org The tert-butyl group provides significant steric bulk, which can enhance the facial selectivity of reactions, leading to high levels of diastereoselectivity.

Historical Context of this compound within Chiral Compound Development

The development of chiral compounds has a rich history, with early pioneers laying the groundwork for the field of asymmetric synthesis. rsc.orgresearchgate.net The concept of using a chiral molecule to induce asymmetry in a reaction was a pivotal moment in organic chemistry. Chiral auxiliaries were introduced to provide a reliable method for controlling stereochemistry. wikipedia.org

While the specific historical timeline for the initial synthesis and application of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of chiral β-amino alcohols as auxiliaries and ligands. The exploration of various amino alcohols, such as pseudoephedrine and its derivatives, paved the way for the investigation of structurally related compounds like this compound. nih.gov The continuous search for more efficient and selective chiral auxiliaries has led to the development and refinement of a diverse range of these molecules. wikipedia.org

Research Gaps and Future Directions for this compound Studies

Despite its utility, there are still avenues for further research concerning this compound. A key area for future investigation lies in the development of more efficient and sustainable synthetic routes to this compound and its derivatives. While methods for producing β-amino alcohols exist, improving their atom economy and reducing their environmental impact remains a priority. mdpi.comgrowingscience.com

Furthermore, exploring the full potential of the this compound scaffold in novel catalytic systems is a promising direction. This includes its application in a wider range of asymmetric transformations and the development of new catalysts where it serves as a key chiral ligand. The systematic study of structure-activity relationships, by modifying the substituents on the phenyl ring or the amine, could lead to the discovery of even more selective and reactive catalysts and auxiliaries.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVOOKOHYKJCPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butylamino 1 Phenylethanol and Its Stereoisomers

Chemo-Catalytic Approaches to 2-(tert-Butylamino)-1-phenylethanol

Modern chemical synthesis offers several pathways to produce this compound, emphasizing enantioselectivity and efficiency.

Enantioselective Hydrogenation of α-Amino Ketones to Chiral 1,2-Amino Alcohols

The enantioselective hydrogenation of α-amino ketones is a direct and effective method for producing chiral 1,2-amino alcohols. This approach often utilizes transition metal catalysts, such as those based on iridium or ruthenium, in combination with chiral ligands. researchgate.net For instance, iridium catalysts have been successfully employed in the one-pot asymmetric hydrogenation of α-amino ketones, which are generated in situ from the corresponding α-bromoketones and amines. researchgate.net This tandem process allows for the efficient synthesis of a variety of chiral 1-aryl-2-aminoethanols with high yields and enantioselectivities. researchgate.net

Similarly, ruthenium complexes, like those with C3-TunePhos ligands, have demonstrated high efficiency in the hydrogenation of α-phthalimide ketones, achieving excellent enantioselectivity (over 99% ee) and high turnover numbers (up to 10,000). nih.gov The resulting phthalimide-protected amino alcohols can then be deprotected to yield the desired enantiomerically pure amino alcohols. nih.gov

Asymmetric Reduction Strategies for Precursor Ketones

Asymmetric reduction of precursor ketones, such as α-(tert-butylamino)acetophenone, provides another key route to chiral this compound. This strategy often employs chiral catalysts to control the stereochemical outcome of the reduction.

Catalysts like spiroborate esters derived from nonracemic 1,2-aminoalcohols have been shown to be highly effective for the asymmetric borane (B79455) reduction of various prochiral ketones. researchgate.net These catalysts can afford optically active alcohols in high chemical yields and with excellent enantioselectivities. researchgate.net Another approach involves the use of oxazaborolidine catalysts, which are known for their ability to facilitate the enantioselective reduction of prochiral ketones with predictable stereochemistry. researchgate.netresearchgate.net

Biocatalytic methods also play a significant role. For example, immobilized cells of microorganisms like Rhodotorula glutinis have been used for the asymmetric reduction of acetophenone (B1666503) and its analogs, yielding the corresponding (S)-alcohols with high enantiopurity (>99% ee). nih.gov Plant tissues from sources like apples, carrots, and potatoes have also been demonstrated as effective biocatalysts for the asymmetric reduction of prochiral ketones, offering a green alternative for producing chiral alcohols. nih.gov

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including this compound, offering advantages in terms of safety, efficiency, and scalability. umontreal.capharmtech.com This methodology allows for the integration of multiple synthetic steps into a single, uninterrupted process, which can significantly reduce reaction times and improve yields. umontreal.ca

For instance, a multi-step continuous flow system can be designed to perform sequential reactions, such as the formation of an intermediate followed by its reduction, without the need for isolating intermediates. umontreal.ca This approach has been successfully applied to the synthesis of various pharmaceutical ingredients and complex molecules. mdpi.comnih.gov The use of packed-bed reactors with immobilized catalysts or reagents is a common feature in these systems, enabling efficient conversion and easy product separation. uc.pt The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to improved selectivity and productivity compared to traditional batch processes. nih.gov

Reductive Amination Routes in this compound Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines, including this compound. youtube.comorganic-chemistry.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. nih.gov

The process begins with the formation of a carbinolamine intermediate, which then dehydrates to an imine or iminium ion. nih.gov This intermediate is subsequently reduced to form the final amine product. youtube.comnih.gov A key advantage of this method is that it can be performed under mild conditions and often with high chemoselectivity. organic-chemistry.org

For the synthesis of this compound, a suitable precursor would be 2-hydroxy-1-phenylethanone, which would react with tert-butylamine (B42293). A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a popular choice due to its selectivity in reducing the iminium ion over the ketone starting material. youtube.com Other reducing agents like phenylsilane, catalyzed by dibutyltin (B87310) dichloride, have also been used for direct reductive amination. organic-chemistry.org

Biocatalytic and Chemoenzymatic Synthesis of this compound Analogues

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, are particularly well-suited for producing enantiomerically pure molecules.

Enzymatic Kinetic Resolution for Enantiomerically Pure Phenylethanol Derivatives

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. nih.gov This method relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer at a much faster rate than the other, allowing for the isolation of both the unreacted enantiomer and the product in high enantiomeric purity. nih.govresearchgate.net

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols like 1-phenylethanol (B42297). nih.govmdpi.com For example, Novozyme 435, an immobilized form of lipase (B570770) B from Candida antarctica, is widely used for the transesterification of (R,S)-1-phenylethanol with an acyl donor like vinyl acetate (B1210297). nih.gov This process selectively acylates one enantiomer, leaving the other unreacted. By optimizing reaction parameters such as temperature, substrate concentration, and enzyme loading, high enantiomeric excess (ee) for the remaining substrate can be achieved. nih.gov

Other lipases, such as those from Burkholderia cepacia and Aspergillus oryzae, have also demonstrated excellent enantioselectivity in the kinetic resolution of (R,S)-1-phenylethanol. mdpi.comnih.gov The choice of solvent and acyl donor can also significantly impact the efficiency and selectivity of the resolution. researchgate.netnih.gov For instance, using a two-phase system with an ionic liquid and an organic solvent can enhance the enantioselectivity of the lipase. mdpi.com

Table 1: Research Findings on the Synthesis of this compound and its Analogues

| Synthetic Method | Key Reagents/Catalysts | Product(s) | Key Findings |

| Enantioselective Hydrogenation | Iridium catalyst, Chiral P,N,N-ligands | Chiral 1-aryl-2-aminoethanols | One-pot synthesis from α-bromoketones and amines with high yields and enantioselectivities. researchgate.net |

| Asymmetric Reduction | Rhodotorula glutinis cells | (S)-1-phenylethanol and analogues | High enantiopurity (>99% ee) of the (S)-enantiomer. nih.gov |

| Continuous Flow Synthesis | Not specified for this compound | General applicability for multi-step synthesis | Streamlines multi-step syntheses by combining them into a single, continuous network. umontreal.ca |

| Reductive Amination | Phenylsilane, Dibutyltin dichloride | Secondary and tertiary amines | Direct reductive amination of aldehydes and ketones under mild conditions. organic-chemistry.org |

| Enzymatic Kinetic Resolution | Novozyme 435 (Lipase) | Enantiomerically pure 1-phenylethanol | Optimized conditions led to 100% enantiomeric excess for the substrate. nih.gov |

| Enzymatic Kinetic Resolution | Burkholderia cepacia lipase, Ionic liquid | (R)-1-phenylethanol | Two-phase catalytic system enhanced enantioselectivity. mdpi.com |

| Enzymatic Kinetic Resolution | Aspergillus oryzae lipase | (R)-1-phenylethyl acetate | High enantioselectivity (E-value >200) and tolerance for high substrate concentration. nih.gov |

Lipase-Catalyzed Reactions for Related Chiral Alcohols

The enzymatic kinetic resolution (EKR) of racemic alcohols using lipases is a powerful and widely adopted green chemistry tool for obtaining enantiopure compounds. Lipases, which are hydrolase enzymes, can exhibit high enantioselectivity in catalyzing acylation or hydrolysis reactions in non-aqueous solvents. This selectivity allows for the separation of one enantiomer from a racemic mixture, as the enzyme preferentially reacts with one form, leaving the other unreacted.

For amino alcohols closely related to this compound, such as 2-amino-1-phenylethanol (B123470), lipase-catalyzed resolution has been extensively studied. rsc.org The process typically involves either the enantioselective acylation of the alcohol or the enantioselective hydrolysis of its corresponding ester. Lipases from Pseudomonas cepacia (PCL) and Candida antarctica (CALB, often immobilized as Novozym 435) are among the most effective biocatalysts for these transformations. mdpi.comnih.gov

In a typical resolution of a 1,2-amino alcohol, the amino group is often protected to prevent side reactions and improve the efficiency and selectivity of the lipase-catalyzed acylation of the hydroxyl group. psu.edu The choice of acyl donor and solvent is critical for optimizing the reaction. Vinyl acetate is a common acyl donor because it produces an unstable enol byproduct that tautomerizes to acetaldehyde, making the acylation reaction effectively irreversible. mdpi.com

Studies on the resolution of 2-amino-1-phenylethanol derivatives have shown that lipase PS (from Pseudomonas cepacia) and CCL (Candida cylindracea lipase) are highly effective. rsc.orgpsu.edu For instance, the deacylation of N,O-dibutyrylated 2-amino-1-phenylethanol using lipase PS in toluene (B28343) can stop at approximately 50% conversion, yielding both the remaining substrate and the N-butyryl-2-amino-1-phenylethanol product with enantiomeric excesses (e.e.) approaching 100%. psu.edu This high degree of selectivity underscores the utility of lipases for preparing optically active amino alcohols.

The following table summarizes the results of lipase-catalyzed kinetic resolutions for related chiral alcohols, demonstrating the high efficiency of these biocatalytic systems.

| Substrate | Lipase | Reaction Type | Acyl Donor/Nucleophile | Solvent | Conversion (c) | Enantiomeric Excess (e.e.) | Reference |

| (R,S)-1-Phenylethanol | Novozym 435 | Transesterification | Vinyl Acetate | n-Hexane | ~50% | >99% (for S-alcohol) | nih.gov |

| (R,S)-1-Phenylethanol | Burkholderia cepacia Lipase | Transesterification | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 40.1% | 98.9% (for R-acetate) | mdpi.com |

| N,O-dibutyryl-2-amino-1-phenylethanol | Lipase PS | Deacylation (Alcoholysis) | 1-Butanol | Toluene | ~50% | >99% | psu.edu |

| (R,S)-Ivabradine Alcohol Precursor | Pseudomonas cepacia Lipase | Hydrolysis | Water | Water | 30% | 92% (for S-alcohol) | mdpi.com |

Microbial Fermentation Pathways for Aromatic Alcohols

Microbial fermentation is a cornerstone of biotechnology for producing a wide array of chemicals, including aromatic alcohols. The primary route for the biosynthesis of aromatic alcohols like 2-phenylethanol (B73330) in microorganisms is the Ehrlich pathway. mdpi.com This metabolic sequence converts aromatic amino acids, supplied in the fermentation medium, into their corresponding fusel alcohols.

For the production of 2-phenylethanol, L-phenylalanine serves as the precursor. The pathway involves three main enzymatic steps:

Transamination: L-phenylalanine is converted to phenylpyruvic acid by an aminotransferase.

Decarboxylation: Phenylpyruvic acid is then decarboxylated to phenylacetaldehyde (B1677652) by a phenylpyruvate decarboxylase. nih.gov

Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase. nih.gov

A variety of microorganisms, particularly yeasts such as Saccharomyces cerevisiae, Kluyveromyces marxianus, and Yarrowia lipolytica, are known to efficiently carry out this biotransformation. mdpi.comresearchgate.net The production of these alcohols is often associated with traditional fermentation processes like those for beer and wine, where they contribute significantly to the flavor and aroma profile. nih.govunacademy.comnih.gov

While direct microbial synthesis of this compound is not established, the fermentation-derived 2-phenylethanol or its precursor, phenylpyruvic acid, can be considered as potential starting materials for subsequent chemical synthesis, providing a "greener" route to the final product. Research has focused on optimizing fermentation conditions and genetically engineering microbial strains to enhance the production yields of these valuable aromatic alcohols. nih.govnih.gov

The following table highlights various microorganisms and their capacity for producing aromatic alcohols via fermentation.

| Microorganism | Pathway | Precursor | Product | Titer/Yield | Reference |

| Saccharomyces cerevisiae | Ehrlich Pathway | L-Phenylalanine | 2-Phenylethanol | Varies with strain/conditions | mdpi.comnih.gov |

| Escherichia coli (recombinant) | Coupled Pathway | L-Phenylalanine | 2-Phenylethanol | ~96% conversion | nih.gov |

| Kluyveromyces marxianus | Ehrlich Pathway | L-Phenylalanine | 2-Phenylethanol | Not specified | researchgate.net |

| Zygosaccharomyces priorianus | Ehrlich Pathway | L-Tryptophan | Tryptophol | 585 mg/L | researchgate.net |

Multi-Step Synthesis of this compound and Derivatives

The chemical synthesis of this compound can be accomplished through various multi-step strategies that allow for control over the final product's constitution and stereochemistry.

Synthesis via α-Ketoacetals and Related Intermediates

A synthetic approach to β-amino alcohols can proceed through α-ketoacetal intermediates. This strategy involves the initial preparation of an acetal-protected α-keto compound, which serves as a precursor to the desired amino alcohol.

The general sequence is as follows:

Formation of the Intermediate: An appropriate phenyl-substituted precursor is converted into an α-ketoacetal, such as 1,1-dimethoxy-2-phenylethanone.

Reductive Amination: The α-ketoacetal undergoes reductive amination with tert-butylamine. This key step forms the C-N bond. The reaction typically involves the formation of an imine or enamine intermediate from the ketone (after deprotection of the acetal) and tert-butylamine, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Deprotection and Isolation: If the reduction is performed on the acetal (B89532), a final hydrolysis step is required to liberate the ketone for subsequent reduction to the final alcohol. More commonly, the acetal is hydrolyzed first, and the resulting α-hydroxy ketone is then subjected to reductive amination.

This method provides a versatile route to the target compound, although controlling stereoselectivity can be challenging without the use of chiral reagents or catalysts.

Stereoselective Alkylation and Substitution Reactions

Achieving stereocontrol is paramount for producing single enantiomers of this compound. Stereoselective alkylation and substitution reactions are advanced methods to accomplish this.

One of the most direct and common methods for synthesizing this class of compounds is the nucleophilic ring-opening of a chiral epoxide . The synthesis of (R)-2-(tert-butylamino)-1-phenylethanol, for example, can be achieved by reacting (R)-styrene oxide with tert-butylamine. This reaction proceeds via an Sₙ2 mechanism, where the amine attacks the least sterically hindered carbon of the epoxide ring. This attack results in the inversion of configuration at the attacked carbon center, leading to the formation of the desired amino alcohol with high stereospecificity.

Another approach involves the stereoselective alkylation of an enamine . While more commonly applied to aldehydes and ketones for α-functionalization, the underlying principles can be adapted. nih.gov For instance, a chiral amine auxiliary can be used to form a chiral enamine from a suitable ketone precursor. Subsequent alkylation or a related C-C or C-N bond-forming reaction can proceed with facial selectivity dictated by the chiral auxiliary, which is later removed.

These methods are powerful but require careful selection of chiral starting materials, catalysts, or auxiliaries to guide the stereochemical outcome of the reaction.

Derivatization from Phenylethanol Scaffolds

Building upon simpler, readily available phenylethanol-based molecules is an efficient and practical synthetic strategy.

A primary route involves starting with a precursor that already contains the 1-phenyl-2-ethanone backbone. For example, 2-bromo-1-phenylethanone (α-bromoacetophenone) is a common starting material. The synthesis proceeds via two key steps:

Nucleophilic Substitution: The bromine atom is displaced by tert-butylamine to form the α-(tert-butylamino)acetophenone intermediate.

Ketone Reduction: The ketone functional group of this intermediate is then reduced to a secondary alcohol. This reduction can be performed using various reducing agents, such as sodium borohydride. To achieve stereoselectivity, asymmetric reducing agents or catalysts (e.g., those used in Corey-Bakshi-Shibata reduction) can be employed to produce a single enantiomer of the final product.

Alternatively, one can start from 2-amino-1-phenylethanol, which can be sourced via biocatalytic resolution. The synthesis would then involve the selective N-alkylation with a tert-butyl group. This can be achieved through reductive amination, where the primary amine is reacted with acetone (B3395972) in the presence of a reducing agent (like sodium cyanoborohydride or catalytic hydrogenation) to form the N-isopropyl group, followed by further alkylation if needed, or by direct alkylation using a tert-butyl halide, although this can be challenging due to steric hindrance and potential over-alkylation.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Tert Butylamino 1 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(tert-Butylamino)-1-phenylethanol, ¹H NMR, ¹³C NMR, and various 2D NMR techniques collectively provide an unambiguous assignment of all proton and carbon atoms.

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton.

Aromatic Protons: The protons on the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm.

Methine Proton: The proton attached to the carbon bearing the hydroxyl group (CH-OH) appears as a quartet around δ 4.90 ppm, with the splitting pattern arising from coupling with the adjacent methyl protons. rsc.org

Methylene (B1212753) Protons: The two protons of the methylene group adjacent to the amino group appear as a multiplet.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet signal around δ 1.36 ppm. rsc.org

Hydroxyl and Amino Protons: The protons of the hydroxyl (-OH) and amino (-NH) groups are often observed as broad singlets, and their chemical shifts can vary depending on concentration and solvent. The NH proton may appear as a singlet at approximately δ 5.86 ppm. rsc.org

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Ar-H | 7.06-8.10 | m | - |

| CH-OH | 6.15 | s | - |

| NH | 5.86 | s | - |

| C(CH₃)₃ | 1.36 | s | - |

Note: Data presented is for a related derivative, 2-(tert-Butylamino)-1-(4-fluorophenyl)-2-oxoethyl 4-fluorobenzoate. rsc.org The exact chemical shifts for this compound may vary slightly.

¹³C NMR Analysis for Carbon Backbones

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule. The spectrum of this compound provides signals for each unique carbon atom.

Aromatic Carbons: The carbons of the phenyl ring typically resonate in the region of δ 125-145 ppm. The carbon attached to the ethanol (B145695) side chain (ipso-carbon) appears around δ 145.8 ppm, while the other aromatic carbons show signals at approximately δ 128.5 ppm, δ 127.5 ppm, and δ 125.4 ppm. rsc.org

Methine Carbon: The carbon atom bonded to the hydroxyl group (CH-OH) is observed around δ 70.4 ppm. rsc.org

Methylene Carbon: The carbon of the methylene group (-CH₂-) adjacent to the nitrogen atom gives a signal.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around δ 51.7 ppm, and the three equivalent methyl carbons resonate at approximately δ 28.7 ppm. rsc.org

Interactive Data Table: ¹³C NMR Data for 1-phenylethanol (B42297)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C (ipso) | 145.8 |

| CH (aromatic) | 128.5 (2C) |

| CH (aromatic) | 127.5 |

| CH (aromatic) | 125.4 |

| CH-OH | 70.4 |

| CH₃ | 25.1 |

Note: This data is for the related compound 1-phenylethanol and serves as a reference. rsc.org The chemical shifts for this compound will differ due to the presence of the tert-butylamino group.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would confirm the coupling between the methine proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is crucial for piecing together the entire molecular framework, for instance, by showing a correlation between the tert-butyl protons and the methylene carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands.

O-H Stretch: A broad band in the region of 3400-3650 cm⁻¹ indicates the presence of the hydroxyl group. libretexts.org

N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ is characteristic of the secondary amine.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and tert-butyl groups is observed below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org

C=C Stretch (Aromatic): Aromatic ring stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O single bond in the alcohol functional group typically appears in the 1050-1250 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3400-3650 (broad) |

| N-H (Amine) | 3300-3500 (moderate) |

| C-H (Aromatic) | > 3000 |

| C-H (Aliphatic) | 2850-2960 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Alcohol) | 1050-1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural determination. For this compound (C₁₂H₁₉NO), the molecular weight is approximately 193.29 g/mol .

In the mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 193. The fragmentation pattern is also characteristic. Common fragmentation pathways for similar alcohols and amines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. For example, the loss of a methyl group from the tert-butyl group would result in a fragment at [M-15]⁺.

Loss of Water: Dehydration can lead to a peak at [M-18]⁺. libretexts.org

Formation of a Tropylium (B1234903) Ion: Rearrangement and fragmentation of the phenyl-containing portion can lead to the formation of the stable tropylium cation at m/z 91.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Characterization

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it can exist as two enantiomers, (R) and (S). Chiroptical techniques are essential for distinguishing between these stereoisomers.

Chemical Transformations and Derivatization Reactions of 2 Tert Butylamino 1 Phenylethanol

Reactivity of the Hydroxyl Group in 2-(tert-Butylamino)-1-phenylethanol

The secondary hydroxyl group in this compound is a primary site for chemical modification. Its reactivity is characterized by oxidation to the corresponding ketone, susceptibility to nucleophilic substitution upon activation, and participation in esterification and etherification reactions.

Oxidation Reactions to Ketones

The secondary alcohol moiety of this compound can be oxidized to form the corresponding ketone, 2-(tert-butylamino)-1-phenylethanone. This transformation is a fundamental reaction in organic synthesis. Studies on the closely related substrate, 1-phenylethanol (B42297), provide insight into effective oxidation methods. Various catalytic systems have been developed to achieve this conversion with high efficiency and selectivity.

For instance, manganese-driven oxidation has proven effective. In one chemoenzymatic process, manganese oxide was used to oxidize racemic 1-phenylethanols into the corresponding acetophenone (B1666503) with high yield. beilstein-journals.org This method demonstrates the feasibility of using manganese reagents for this specific transformation. Another advanced catalytic approach involves the use of gold nanoparticles supported on titanium dioxide (Au/TiO2). This system facilitates the aerobic oxidation of 1-phenylethanol to acetophenone under optimized conditions, highlighting the role of heterogeneous catalysis in modern synthetic chemistry. diva-portal.org Furthermore, manganese complexes in the presence of H₂O₂ have been shown to selectively oxidize secondary alcohols, including 1-phenylethanol, to their ketone counterparts. tau.ac.il

These methods are generally characterized by their mild reaction conditions and high product yields, avoiding the use of stoichiometric amounts of harsh, traditional oxidants like chromium-based reagents. nih.gov The choice of solvent can also play a critical role; polar solvents like acetonitrile (B52724) often enhance reaction rates and selectivity. nih.gov

Table 1: Catalytic Systems for the Oxidation of 1-phenylethanol to Acetophenone

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| MnO₂ | - | Methylene (B1212753) Chloride | Room Temp | 99 | beilstein-journals.org |

| Au/TiO₂ | O₂ | Toluene (B28343) | 110 | High | diva-portal.org |

| Mn(II) complex | H₂O₂ | Acetonitrile | Room Temp | 91 | tau.ac.il |

This interactive table summarizes various catalytic methods applicable for the oxidation of the hydroxyl group.

Nucleophilic Substitution Reactions

The hydroxyl group (-OH) is inherently a poor leaving group for nucleophilic substitution reactions. scirp.org Therefore, direct displacement of the hydroxyl group in this compound by a nucleophile is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. Common strategies include protonation under strongly acidic conditions or conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide.

Once activated, the carbon atom bearing the leaving group becomes electrophilic and susceptible to attack by nucleophiles in either an Sₙ1 or Sₙ2 fashion. sigmaaldrich.cn Given the secondary benzylic nature of the alcohol, both mechanisms are possible depending on the reaction conditions and the nucleophile's strength. For example, conversion of the alcohol to an alkyl halide, such as 2-bromo-1-phenylethanol, creates a substrate well-suited for subsequent nucleophilic substitution. gaylordchemical.com The presence of the bromine atom makes the carbon center highly reactive towards a range of nucleophiles. gaylordchemical.com

The reaction of tert-butyl alcohol with concentrated hydrochloric acid to form tert-butyl chloride, while unreactive with aqueous sodium chloride, illustrates the necessity of activating the hydroxyl group via protonation for substitution to occur. organic-chemistry.org

Esterification and Etherification Studies

The hydroxyl group of this compound readily undergoes esterification when reacted with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). This reaction forms an ester linkage and is a common method for derivatization. For instance, the reaction of this compound with propanoic acid results in the formation of the corresponding propanoate ester. researchgate.net This transformation is typically catalyzed by an acid.

Etherification, the conversion of the alcohol to an ether, is another important transformation. This can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. scirp.org While specific studies on the etherification of this compound are not extensively detailed in readily available literature, this general synthetic route represents a viable pathway for its derivatization.

Reactivity of the Amino Group in this compound

The secondary amine in this compound provides a second site for chemical modification, distinct from the hydroxyl group. Its nucleophilic character allows for reactions such as acylation, sulfonylation, and alkylation.

Acylation and Sulfonylation Reactions

The secondary amino group can be readily acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is a robust and widely used method for protecting the amino group or for synthesizing new derivatives with modified properties. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. Metal-chelation methods can be employed in polyamino compounds to achieve selective N-acylation if other reactive amino groups are present. nih.gov

Similarly, sulfonylation occurs when the amine is treated with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group present in many pharmaceutical compounds. The base is required to neutralize the HCl generated during the reaction.

Alkylation Reactions

N-alkylation of the secondary amine in this compound introduces an additional alkyl group onto the nitrogen atom, converting it into a tertiary amine. Traditional methods often involve reaction with alkyl halides, but these can suffer from a lack of selectivity, potentially leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. organic-chemistry.org

Modern catalytic methods offer more selective and sustainable alternatives. One such strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent. scirp.org A transition metal catalyst temporarily dehydrogenates the alcohol to an aldehyde in situ. The aldehyde then condenses with the amine to form an iminium ion, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. This process is highly atom-economical, producing only water as a byproduct. scirp.orgorganic-chemistry.org Another selective approach for mono-N-alkylation involves the temporary chelation of the amino alcohol to a reagent like 9-borabicyclo[3.3.1]nonane (9-BBN), which protects the amine and allows for controlled alkylation. nih.gov

Transformations Involving the Phenyl Moiety

The phenyl group of this compound is a key structural feature that can be chemically modified to alter the molecule's properties. These transformations primarily involve reactions on the aromatic ring, such as electrophilic substitution and reduction.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In the case of this compound, the substituents on the benzene (B151609) ring influence the position and rate of substitution. The hydroxyl (-OH) and the amino (-NH) groups are activating, ortho-, para-directing groups, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to them. lkouniv.ac.in Conversely, the alkyl portion of the side chain is weakly activating.

The general mechanism of EAS involves two main steps: the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the rate-determining step), followed by the rapid removal of a proton to restore aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring. This typically requires a Lewis acid catalyst for less activated rings, but for highly activated rings like those with -OH or -NH2 groups, the reaction can proceed without a catalyst and may be difficult to stop at a single substitution. lkouniv.ac.inimperial.ac.uk

Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. This reaction is often reversible. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively. lkouniv.ac.innptel.ac.in Friedel-Crafts reactions are catalyzed by Lewis acids and are susceptible to rearrangements and polyalkylation in the case of alkylation. imperial.ac.uk Acylation, however, introduces a deactivating acyl group, which prevents further substitution. lkouniv.ac.in

The specific outcomes of these reactions on this compound would depend on the reaction conditions and the directing effects of the existing substituents.

Reductions of the Aromatic Ring

The aromatic ring of this compound is generally resistant to reduction under conditions that would typically reduce alkene double bonds. libretexts.orglibretexts.org However, under more forcing conditions, the phenyl group can be hydrogenated.

Catalytic Hydrogenation: The hydrogenation of a benzene ring to a cyclohexane (B81311) ring requires high pressure and/or high temperatures in the presence of a metal catalyst such as platinum, palladium, or rhodium. libretexts.orglibretexts.orglumenlearning.com For example, a rhodium on carbon catalyst can effectively hydrogenate aromatic rings. libretexts.orglibretexts.org Substituted benzenes can also be reduced in this manner. lumenlearning.com

Birch Reduction: Another method for the partial reduction of an aromatic ring is the Birch reduction. This reaction employs a solution of an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol. lumenlearning.com The reaction typically reduces the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups and electron-withdrawing groups direct the reduction in predictable ways. lumenlearning.com

Synthesis of Structural Analogues and Conjugates for Research Purposes

The synthesis of structural analogues and conjugates of this compound is a crucial area of research, primarily for exploring structure-activity relationships and developing new compounds with potential therapeutic applications. mdpi.commdpi.com

Synthesis of Structural Analogues: The creation of analogues often involves modifying the core structure of this compound. This can include:

Altering the substituents on the phenyl ring.

Changing the alkyl group on the nitrogen atom.

Modifying the ethanolamine (B43304) side chain.

These modifications can be achieved through various synthetic strategies, often starting from commercially available precursors or through multi-step synthetic sequences. For instance, analogues with different substitution patterns on the aromatic ring can be prepared by employing electrophilic aromatic substitution reactions on the parent molecule or by starting with appropriately substituted precursors.

Synthesis of Conjugates: Conjugation involves linking this compound to another molecular entity, such as a phosphonate (B1237965) or a naphthalimide derivative. mdpi.com This is often done to investigate the biological activity of the resulting hybrid molecule. A common method for creating such conjugates is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This reaction efficiently and regioselectively joins a molecule containing an azide (B81097) group with a molecule containing a terminal alkyne. mdpi.com

For example, a synthetic route to a conjugate might involve:

Functionalizing this compound with either an azide or an alkyne group.

Synthesizing the other molecular component with the complementary functional group (alkyne or azide, respectively).

Reacting the two functionalized molecules under CuAAC conditions to form the desired 1,2,3-triazole-linked conjugate. mdpi.com

The table below provides examples of compound classes that can be used to generate structural analogues and conjugates.

| Compound Class | Functional Group for Conjugation | Potential Research Application |

| Phenylaminopyrazole derivatives | Amino group | Development of anti-inflammatory agents mdpi.com |

| Naphthalimide derivatives | Propargyl group (alkyne) | Synthesis of antiviral compounds mdpi.com |

| Phosphonates | Azide group | Exploration of biological activities mdpi.com |

| Phaeosphaeride analogues | Hydroxyl and alkyl groups | Development of anticancer agents mdpi.com |

Computational Chemistry and Theoretical Investigations of 2 Tert Butylamino 1 Phenylethanol

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, electronic properties, and other chemical characteristics. However, specific DFT studies on 2-(tert-Butylamino)-1-phenylethanol are not found in the available literature.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This predicts the most stable three-dimensional structure. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, which has several rotatable bonds, a conformational search would be necessary to identify the global minimum energy structure. No specific published data on the optimized geometry or conformational analysis for this compound could be retrieved.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govaromsyn.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, stability, and electronic properties. nih.gov A small gap suggests high reactivity, while a large gap indicates high stability. nih.gov Specific calculations of the HOMO-LUMO energies and the corresponding energy gap for this compound are not available in the searched scientific literature.

Electrostatic Potential (ESP) maps are visual representations of the charge distribution in a molecule. They are valuable for understanding how molecules interact with each other, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. No specific studies containing charge distribution analysis or electrostatic potential maps for this compound were found.

Spectroscopic Property Prediction and Correlation

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand their vibrational and electronic behavior.

Theoretical vibrational frequency calculations, often performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and twisting of bonds. A comparison between calculated and experimental spectra can provide strong evidence for the predicted molecular structure. No published computational studies on the predicted IR and Raman spectra of this compound could be located.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational chemistry can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These predictions are based on calculating the magnetic shielding of each nucleus within the optimized molecular geometry. Comparing predicted NMR data with experimental spectra is a powerful method for structure verification and assignment. While there are databases and software that can predict NMR spectra for known structures, specific, peer-reviewed computational studies detailing the predicted NMR chemical shifts for this compound are not available.

Analysis of Reactive Descriptors and Chemical Reactivity

Computational chemistry provides a powerful lens for examining the chemical reactivity of this compound. Through the calculation of various reactivity descriptors, a detailed picture of its electrophilic and nucleophilic tendencies can be established.

Fukui functions are a central concept in Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. scm.comresearchgate.net These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com Consequently, they can pinpoint the regions most susceptible to nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated). scm.comresearchgate.net

The Fukui function comes in three main forms:

f+(r) : for nucleophilic attack, indicating the propensity of a site to accept an electron.

f-(r) : for electrophilic attack, indicating the propensity of a site to donate an electron.

f0(r) : for radical attack.

While specific DFT studies calculating the Fukui functions for this compound are not widely available in public literature, the theoretical framework allows for predictions. For this molecule, the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, with their lone pairs of electrons, are expected to be primary sites for electrophilic attack. Conversely, the aromatic ring and the carbinol carbon could be susceptible to nucleophilic attack.

A hypothetical data table for the condensed Fukui functions, which represent these values for individual atoms, would look like the following:

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| O1 | Data not available | Data not available |

| N1 | Data not available | Data not available |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| ... | Data not available | Data not available |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table illustrates the format of potential research findings.

Non-Linear Optical (NLO) Properties of this compound and Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for technologies like frequency conversion and optical switching. nih.gov Organic molecules, particularly those with donor-π-acceptor architectures, can possess significant NLO properties. nih.gov Theoretical calculations, often using DFT, are crucial for predicting the NLO response of a molecule, typically quantified by the first hyperpolarizability (β). dtic.milmq.edu.au

The investigation of this compound's NLO properties would involve calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The presence of the electron-donating amino and hydroxyl groups and the π-system of the phenyl ring suggests that this molecule could exhibit NLO behavior. The magnitude of the hyperpolarizability would be sensitive to the molecular conformation and the electronic interactions between the donor and acceptor moieties.

While specific computational studies on the NLO properties of this compound are scarce, research on similar molecules, such as substituted anilines and phenols, has shown that variations in substituent groups can significantly tune the NLO response. mq.edu.auresearchgate.net For instance, the introduction of strong electron-withdrawing groups on the phenyl ring of this compound could enhance its first hyperpolarizability.

A representative data table for the calculated NLO properties would be structured as follows:

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table illustrates the format of potential research findings.

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions, particularly hydrogen bonds, play a critical role in determining the solid-state structure and physicochemical properties of molecular compounds. In this compound, the hydroxyl (-OH) and amino (-NH) groups are capable of acting as both hydrogen bond donors and acceptors.

Theoretical studies can model these interactions to understand the geometry, strength, and cooperativity of hydrogen bonding networks. Computational methods can predict the most stable dimeric and polymeric structures and quantify the energetic contributions of different types of hydrogen bonds (e.g., O-H···N, N-H···O, O-H···O).

While a detailed theoretical analysis of the hydrogen bonding in this compound is not readily found in published research, studies on analogous molecules like 2-phenylethanol (B73330) provide valuable insights. For instance, investigations have shown that O-H···O hydrogen bonds are generally stronger than other potential interactions. The bulky tert-butyl group in this compound would also exert significant steric influence on the preferred hydrogen bonding arrangements in the crystal lattice.

A theoretical study would typically present data on the geometric parameters and interaction energies of the hydrogen bonds, as shown in the hypothetical table below:

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| O-H···N | Data not available | Data not available | Data not available | Data not available |

| N-H···O | Data not available | Data not available | Data not available | Data not available |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table illustrates the format of potential research findings.

Exploration of 2 Tert Butylamino 1 Phenylethanol As a Research Tool and Intermediate

Utilization as a Chiral Building Block in Asymmetric Synthesis

2-(tert-Butylamino)-1-phenylethanol serves as a crucial chiral auxiliary in the field of asymmetric synthesis, a methodology focused on the selective production of one enantiomer of a chiral product. researchgate.net Chiral auxiliaries are compounds derived from readily available, inexpensive natural sources that can be temporarily incorporated into a non-chiral substrate to direct a chemical reaction towards the formation of a single stereoisomer. researchgate.netyoutube.com The auxiliary is then removed and can often be recovered for reuse. youtube.com

The effectiveness of a chiral auxiliary lies in its ability to create a significant steric and electronic bias, forcing the reaction to proceed with high diastereoselectivity. researchgate.net In the context of this compound, its chiral center and bulky tert-butyl group provide the necessary stereochemical control for various transformations, including asymmetric alkylations and aldol (B89426) reactions. researchgate.net These reactions are fundamental in creating chiral building blocks that are essential for the synthesis of natural products and pharmaceuticals. researchgate.netnih.gov

For instance, chiral amino alcohols like this compound are instrumental in the synthesis of enantiomerically pure compounds. The general principle involves attaching the chiral auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. youtube.com

Application as a Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a precursor in the synthesis of more intricate organic molecules. illinois.edu Many complex natural products, which are often the basis for FDA-approved drugs, possess multiple stereocenters. illinois.edu The synthesis of such molecules relies on the availability of chiral intermediates that can be elaborated upon to build the final complex structure. researchgate.net

One significant application is in the synthesis of β-blockers, a class of drugs used to manage cardiovascular conditions. nih.govgoogle.comnih.gov The synthesis of certain β-blockers involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine, such as an N-alkylamine derivative of 2-amino-1-phenylethanol (B123470). nih.gov The specific structure of the amino alcohol precursor directly influences the final structure and properties of the β-blocker.

Furthermore, chiral phenylethanol derivatives are recognized as valuable building blocks in the pharmaceutical, agrochemical, and fine chemical industries. nih.gov Their incorporation into synthetic pathways allows for the construction of complex molecules with specific stereochemistry, which is often crucial for their biological activity.

Development of Novel Catalytic Systems Incorporating the this compound Moiety

The structural motif of this compound is also integrated into the design of novel catalytic systems. In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, which then promotes the enantioselective transformation of a substrate.

Derivatives of 2-amino-1-phenylethanol can serve as ligands in such catalytic systems. For example, lipase-catalyzed resolutions are a common method for obtaining enantiomerically pure compounds. psu.edumdpi.com Lipases, a type of enzyme, can selectively catalyze reactions on one enantiomer of a racemic mixture. mdpi.com The efficiency and enantioselectivity of these enzymatic reactions can be influenced by the structure of the substrate, including N-alkyl substituted 2-amino-1-phenylethanols. psu.edu

Moreover, research has explored the use of two-phase catalytic systems, sometimes involving ionic liquids, to enhance the enantioselective biotransformation of racemic alcohols. mdpi.comresearchgate.net For instance, the kinetic resolution of (R,S)-1-phenylethanol has been achieved with high enantioselectivity using lipase (B570770) in a system containing an ionic liquid and an organic solvent. mdpi.comresearchgate.net The development of such systems, which may involve substrates structurally related to this compound, is an active area of research aimed at creating more efficient and reusable catalytic processes.

Role in Probing Biochemical Pathways and Enzyme-Catalyzed Reactions in In Vitro Systems

In vitro studies utilizing compounds structurally related to this compound, such as 2-phenylethanol (B73330) (2-PE), have been instrumental in elucidating biochemical pathways. For example, isolated protoplasts from rose flowers have been used to investigate the metabolic pathway leading from shikimic acid to 2-PE, a significant floral scent compound. nih.gov By using isotopically labeled precursors like L-phenylalanine, researchers can trace the metabolic intermediates and confirm the steps in the biosynthetic pathway. nih.gov

Enzyme-catalyzed reactions are a cornerstone of biotechnology and are widely used for the production of enantiomerically pure compounds. nih.gov The kinetic resolution of racemic alcohols, including 1-phenylethanol (B42297), is a well-studied example. nih.govresearchgate.net In these in vitro systems, enzymes like lipases are used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the two enantiomers. researchgate.net The efficiency of these enzymatic resolutions can be optimized by studying various reaction parameters, such as the enzyme concentration, temperature, and substrate ratios. researchgate.net These studies provide valuable insights into enzyme kinetics and substrate specificity.

Table 1: Examples of Enzyme-Catalyzed Reactions

| Reaction Type | Enzyme | Substrate | Product | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Lipase | (R,S)-1-phenylethanol | (R)-1-phenylethyl acetate (B1210297) and (S)-1-phenylethanol | mdpi.com |

| Esterification | Protease/Lipase | N-Cbz-L-amino acids and secondary alcohols | Corresponding esters | researchgate.net |

| Deacylation | Lipase | Diacylated 2-amino-1-phenylethanol | Enantiomerically pure amino alcohols | psu.edu |

Investigation of Structure-Activity Relationships (SAR) in Molecular Design for Research Targets

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug design. These investigations explore how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features responsible for its efficacy and selectivity. drugdesign.orgbiomolther.org

For phenethylamine (B48288) derivatives, a class of compounds that includes this compound, SAR studies have been conducted to understand their interaction with various biological targets, such as serotonin (B10506) receptors. biomolther.orgnih.gov These studies have shown that factors like the substitution pattern on the phenyl ring and the nature of the substituent on the amino group can significantly impact the binding affinity and functional activity of the compound. biomolther.org

In the context of designing new therapeutic agents, SAR provides a rational basis for lead optimization. For example, in the development of new antiplasmodial agents, SAR studies on a series of 2-phenoxybenzamides revealed that the substitution pattern on the anilino part of the molecule and the size of the substituents strongly influenced the activity and cytotoxicity. mdpi.com Similarly, the design and synthesis of a novel beta-2 adrenoceptor agonist based on a 2-(tert-butylamino)ethanol (B146117) scaffold involved computational docking studies and in vitro testing to establish a correlation between the molecular structure and its biological effect. nih.gov These examples highlight how SAR investigations, often involving molecules with the this compound moiety, are crucial for the development of new research tools and potential therapeutic leads.

Mechanistic Research on Biological Interactions of 2 Tert Butylamino 1 Phenylethanol Scaffolds in Experimental Models Strictly Non Clinical

Ligand-Receptor Binding Studies in Cellular or Subcellular Preparations

The interaction of 2-(tert-Butylamino)-1-phenylethanol scaffolds with receptors is a critical aspect of understanding their mechanism of action. As a member of the N-tert-butylphenylethanolamine class, its affinity for β-adrenoceptors has been a key area of investigation.

In one study, the affinity of the broader class of N-tert-butylphenylethanolamines for β2-adrenoceptors was evaluated using subcellular preparations from bovine skeletal muscle. nih.gov The research utilized a competitive radioligand binding assay, measuring the inhibition of (-)-[3H]dihydroalprenolol binding to determine the affinity of the ligands. nih.gov Such studies are fundamental in characterizing the initial interaction between a compound and its receptor target, providing quantitative data on binding strength. The affinity of these compounds for the β2-adrenoceptor was found to have a significant correlation with their calculated lipophilicities and was also influenced by steric factors of the aromatic substituents. nih.gov

These ligand-receptor binding assays, often performed in cell lines like Chinese Hamster Ovary (CHO) cells stably expressing a specific receptor subtype, are crucial for determining key parameters such as the dissociation constant (Kd) or the inhibition constant (Ki). nih.govdrugbank.com

Table 1: Parameters in Ligand-Receptor Binding Studies

| Parameter | Description | Relevance |

|---|---|---|

| Kd (Dissociation Constant) | The concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. | A measure of the affinity of a ligand for a receptor. A lower Kd indicates a higher affinity. |

| Ki (Inhibition Constant) | The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. | Used to determine the affinity of an unlabeled ligand by measuring its ability to displace a labeled ligand. |

| IC50 (Half maximal inhibitory concentration) | The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. | A measure of the potency of a substance in inhibiting a specific function, such as radioligand binding. |

Enzyme Interaction and Inhibition Studies

The potential for this compound to interact with and possibly inhibit enzymes is an important area of mechanistic research. The structural similarity of this compound to endogenous monoamines suggests that enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and cytochrome P450 (CYP), could be potential interaction partners.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. nih.gov The interaction of phenylethylamine derivatives with these enzymes is a subject of interest in drug discovery. Inhibition of MAO can lead to an increase in the levels of neurotransmitters in the synaptic cleft. nih.gov

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. nih.govnih.gov Inhibition of CYP enzymes is a major cause of drug-drug interactions. nih.govnih.gov In vitro studies using liver microsomes are commonly employed to investigate the potential of a compound to inhibit specific CYP isoforms. researchgate.netspringernature.comnih.gov These studies can determine the mode of inhibition (e.g., competitive, non-competitive, or mechanism-based) and provide quantitative measures of inhibitory potency, such as the IC50 or Ki value. nih.gov

While direct experimental data on the inhibition of specific enzymes by this compound is not extensively available in the reviewed literature, the general principles of enzyme inhibition assays are well-established for structurally related compounds.

Studies on Stereoselectivity of Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which possesses a chiral center at the carbon atom bearing the hydroxyl group. nih.govuobasrah.edu.iq The differential interaction of its enantiomers, (R)-(-)-2-tert-Butylamino-1-phenylethanol and (S)-(+)-2-tert-Butylamino-1-phenylethanol, with biological targets is a key aspect of its pharmacological profile.

It is a well-established principle for direct-acting sympathomimetic amines that the (1R)-configuration is associated with maximal activity at adrenergic receptors. uobasrah.edu.iq This stereoselectivity arises from the specific three-dimensional arrangement of functional groups that allows for optimal interaction with the chiral environment of the receptor's binding site. nih.govuobasrah.edu.iq

The differential activity of stereoisomers can be observed in various biological assays, from receptor binding to functional responses. nih.gov For instance, the binding affinity of enantiomers to adrenergic receptors can differ significantly, with one enantiomer typically exhibiting a much higher affinity than the other. nih.gov This difference in affinity often translates to a difference in potency and efficacy in functional assays.

The importance of stereochemistry extends to pharmacokinetics, where stereoselective differences can be observed in the absorption, distribution, metabolism, and excretion of enantiomers. mdpi.com

Modulation of Cellular Signaling Pathways in Research Models (e.g., β-adrenoceptor agonism without human data)

As a phenylethanolamine derivative, this compound is expected to act as a β-adrenoceptor agonist, thereby modulating intracellular signaling pathways. The activation of β-adrenoceptors, which are G-protein coupled receptors (GPCRs), typically initiates a cascade of intracellular events.

The canonical signaling pathway for β-adrenoceptor agonists involves the activation of the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). drugbank.comnih.gov The elevation of cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

In addition to the G-protein-dependent pathway, β-adrenoceptor agonists can also trigger signaling through β-arrestin recruitment. nih.govnih.gov Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. nih.gov This process is not only involved in receptor desensitization and internalization but can also initiate distinct signaling cascades independent of G-protein activation, a concept known as biased agonism. nih.gov

Experimental models to study these pathways often involve cell lines engineered to express specific β-adrenoceptor subtypes, such as HEK293 or CHO cells. nih.gov Assays like the HTRF cAMP assay are used to quantify changes in intracellular cAMP levels, while β-arrestin recruitment can be monitored using technologies such as the PathHunter β-arrestin assay. nih.govnih.govuniversiteitleiden.nl

Table 2: Key Cellular Signaling Pathways for β-Adrenoceptor Agonists

| Pathway | Key Molecules | Primary Outcome | Assay Examples |

|---|---|---|---|

| G-Protein Dependent | Gs protein, Adenylyl Cyclase, cAMP, Protein Kinase A | Modulation of cellular function through PKA-mediated phosphorylation | HTRF cAMP Assay, LANCE cAMP Assay |

| β-Arrestin Dependent | GRKs, β-Arrestin, MAPKs (e.g., ERK1/2) | Receptor desensitization, internalization, and initiation of G-protein-independent signaling | PathHunter β-Arrestin Assay, Tango Assay, BRET-based assays |

In Vitro and In Vivo Studies in Animal Research Models (excluding human trials)

The biological activity of this compound and its derivatives has been evaluated in various in vitro biological assays using animal tissues. A common and relevant assay for compounds with suspected β-adrenoceptor agonist activity is the isolated tracheal smooth muscle relaxation assay. nih.gov

In this assay, tracheal rings or strips are isolated from animals, typically guinea pigs, and mounted in an organ bath. diva-portal.orgresearchgate.netnih.gov The tissue is pre-contracted with a spasmogen, such as histamine or acetylcholine, to induce a stable tone. researchgate.netnih.gov The test compound is then added in a cumulative manner, and the resulting relaxation of the smooth muscle is measured. nih.gov This allows for the determination of the compound's potency (often expressed as pD2 or EC50) and efficacy (the maximal relaxation response). nih.gov The epithelium of the trachea can modulate the responsiveness of the smooth muscle to various agonists and may be removed in some experimental setups to investigate its influence. nih.govcdc.gov

Studies on derivatives of 2-amino-1-phenylethanol (B123470) have utilized the guinea pig tracheal smooth muscle relaxation assay to screen for β-adrenoceptor-mediated activity. nih.gov

The study of the metabolic fate of this compound in experimental systems is crucial for understanding its biotransformation and elimination. In vitro and in vivo animal models are employed for this purpose.

In vitro metabolic stability studies are often conducted using subcellular fractions from animal livers, such as microsomes or S9 fractions, or intact cells like hepatocytes. researchgate.netspringernature.comnih.gov Liver microsomes are a rich source of cytochrome P450 (CYP) enzymes, which are major contributors to Phase I metabolism. researchgate.netnih.govnih.gov These studies can determine the rate of metabolism of a compound and help identify the major metabolites formed. researchgate.netspringernature.com

In vivo metabolism studies in animal models, such as rats and dogs, provide a more comprehensive picture of the metabolic fate of a compound. nih.govnih.govnih.gov Following administration of the compound, biological samples like urine and plasma are collected and analyzed to identify and quantify the parent compound and its metabolites.

For example, studies on the structurally related compound terbutaline in dogs have shown that the sulphate conjugate is the only identified metabolite in plasma and urine. nih.govnih.gov Research on other phenylethanolamines in rats has demonstrated the urinary excretion of corresponding mandelic acids as metabolic products. nih.gov These findings in related compounds provide insights into the potential metabolic pathways for this compound in experimental animal models.

Table 3: Common Experimental Systems for Metabolic Studies

| Experimental System | Description | Type of Information Obtained |

|---|---|---|

| Liver Microsomes | Subcellular fraction of the liver containing high concentrations of Phase I enzymes (e.g., CYPs). researchgate.netspringernature.comnih.gov | Metabolic stability, identification of Phase I metabolites, enzyme kinetics (Km, Vmax), and CYP inhibition/induction potential. nih.gov |

| Hepatocytes | Intact liver cells containing both Phase I and Phase II metabolic enzymes. researchgate.net | A more complete picture of metabolism, including both Phase I and Phase II reactions, and metabolic stability. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(tert-Butylamino)-1-phenylethanol, and how do reaction conditions influence yield?

- The compound is synthesized via nucleophilic ring-opening of styrene oxide with tert-butylamine. Continuous flow chemistry (residence time: 74 min) achieves 57% yield after crystallization, while batch methods often require longer reaction times and purification steps . Optimizing solvent polarity (e.g., toluene vs. pyridine) and temperature (55–80°C) improves regioselectivity and minimizes byproducts like 1,2-diamine adducts .

Q. How is structural characterization of this compound performed?

- Key techniques include:

- NMR : δ 1.1 ppm (tert-butyl, 9H singlet), δ 2.75 ppm (CH2N multiplet), δ 4.6 ppm (H-C-O doublet, J = 4–8 Hz) .

- IR : Peaks at 3400 cm⁻¹ (OH/NH stretch), 1365–1390 cm⁻¹ (tert-butyl C-H bend), 1220 cm⁻¹ (C-O stretch) .

- Mass spectrometry : Exact mass = 193.1467 g/mol (C12H19NO), with fragmentation patterns confirming the tertiary amine and ethanol moieties .

Q. What in vitro pharmacological models are used to evaluate β-adrenergic activity?

- Isolated rat uterus : Assesses relaxation potency via cAMP modulation .

- Mouse ECG : Measures cardiovascular effects (e.g., heart rate, QT interval prolongation) to evaluate β1/β2 selectivity .

- Results should be compared with positive controls (e.g., isoproterenol) and adjusted for enantiomeric purity, as the (R)-enantiomer is typically bioactive .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- A chiral bisphosphoramide catalyst enables asymmetric synthesis from benzaldehyde and tert-butylamine, yielding the (R)-enantiomer in 79% yield and 99% ee . Key parameters include:

- Solvent: Dichloromethane or THF.

- Temperature: –20°C to 0°C to minimize racemization.

- Catalyst loading: 5–10 mol% for optimal stereocontrol .

Q. What analytical challenges arise in impurity profiling of this compound, and how are they resolved?

- Common impurities include:

- Synthesis intermediates : Unreacted styrene oxide (detected via GC-MS).

- Enantiomeric impurities : Resolved using chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .

Q. How does stereochemistry influence the compound’s interaction with β-adrenergic receptors?

- Docking studies show the (R)-enantiomer binds more effectively to the receptor’s active site via hydrogen bonding with Ser-165 and hydrophobic interactions with Phe-290 . In contrast, the (S)-enantiomer exhibits 10–100× lower affinity in radioligand binding assays (IC50: 0.1 nM vs. 1–10 nM) .

Q. What metabolic pathways are proposed for this compound in microbial systems?